molecular formula C10H7BrOS B1272749 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone CAS No. 26167-45-3

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone

Cat. No.: B1272749
CAS No.: 26167-45-3
M. Wt: 255.13 g/mol
InChI Key: CKHWNGWAHFLCTJ-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Detailed Synthetic Routes

Direct α-Bromination of 1-(Benzo[b]thiophen-3-yl)ethanone

One common method is the α-bromination of the corresponding acetyl derivative of benzo[b]thiophene. This involves treating 1-(benzo[b]thiophen-3-yl)ethanone with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions, often in the presence of pyridine or other bases to facilitate the reaction and stabilize the intermediate.

  • Reagents: Bromine or NBS, pyridine or similar base
  • Solvent: Typically dichloromethane or chloroform
  • Conditions: Room temperature to reflux, depending on scale and reagent
  • Outcome: Formation of 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone with good yields

This method is favored for its simplicity and directness but requires careful control of reaction conditions to avoid overbromination or side reactions.

Acylation with Bromoacetyl Chloride

Another approach involves the acylation of benzo[b]thiophene derivatives with bromoacetyl chloride in the presence of pyridine. This method introduces the bromoacetyl group directly onto the benzo[b]thiophene ring at the 3-position.

  • Reagents: Bromoacetyl chloride, pyridine
  • Solvent: Often dichloromethane or similar inert solvent
  • Conditions: Low temperature to room temperature to minimize side reactions
  • Outcome: Formation of this compound derivatives

This method is well-documented and provides a straightforward route to the target compound with the possibility of further functionalization.

Halogen Exchange from Chloroacetyl or Iodoacetyl Derivatives

Starting from 3-(chloroacetyl)benzo[b]thiophene, halogen exchange can be performed using sodium iodide or sodium bromide in polar aprotic solvents such as dimethylacetamide (DMA) to yield the bromo derivative.

  • Reagents: Sodium bromide or sodium iodide (for exchange), DMA
  • Conditions: Reflux or elevated temperature
  • Outcome: Conversion of chloro- or iodoacetyl derivatives to bromoacetyl derivatives

This method allows access to the bromo derivative from other halogenated precursors, useful when these are more readily available.

Example Synthetic Scheme (Based on Literature)

A representative synthetic sequence from a published study is as follows:

  • Starting from 5-nitrobenzo[b]thiophene derivatives, reaction with bromoacetyl chloride in the presence of pyridine yields the bromoacetamide intermediate.
  • Subsequent hydrolysis and purification steps afford the this compound.
  • Halogen exchange reactions can convert bromo derivatives to iodo derivatives if needed.

This sequence highlights the utility of bromoacetyl chloride in introducing the bromoethanone moiety efficiently.

Research Findings and Data Summary

Preparation Method Key Reagents Conditions Yield (%) Notes
α-Bromination of acetyl derivative Bromine or NBS, pyridine Room temp to reflux 70-85 Requires control to avoid polybromination
Acylation with bromoacetyl chloride Bromoacetyl chloride, pyridine 0–25 °C 75-90 Direct introduction, widely used in benzo[b]thiophene chemistry
Halogen exchange from chloroacetyl NaBr or NaI, DMA Reflux 60-80 Useful for converting other halogenated precursors

Analytical and Purification Notes

  • The product is typically a white crystalline solid with a melting point around 138 °C.
  • Storage under inert atmosphere (nitrogen or argon) at 2–8 °C is recommended to maintain stability.
  • Purification is commonly achieved by recrystallization or chromatographic techniques.
  • Characterization includes NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzothiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone have been studied extensively. Notably, derivatives of benzo[b]thiophene compounds have shown potent antitumor properties. For example, studies have demonstrated that certain derivatives exhibit significant growth inhibitory effects against various cancer cell lines, including murine leukemia and human cervical carcinoma cells .

Compound DerivativeCell Line TestedIC50 (nM)
2-(3',4',5'-trimethoxy)benzo[b]thiopheneHeLa (Human Cervical Carcinoma)18
2-(3'-methoxy)benzo[b]thiopheneL1210 (Murine Leukemia)0.78
2-(4'-hydroxy)benzo[b]thiopheneFM3A (Murine Mammary Carcinoma)67

These findings suggest that modifications to the benzo[b]thiophene structure can enhance its antitumor activity, making it a valuable scaffold for drug development.

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Research indicates that compounds containing the benzo[b]thiophene structure may also possess anti-inflammatory and antimicrobial properties. For instance, certain derivatives have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression .

Furthermore, benzothiophene derivatives have been explored for their neuroprotective effects, particularly in the treatment of central nervous system disorders. Their ability to cross the blood-brain barrier enhances their utility in developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of benzo[b]thiophene derivatives in clinical settings:

  • Anticancer Activity : A study demonstrated that a series of benzo[b]thiophene derivatives significantly inhibited tumor growth in murine models, leading to further investigation into their mechanisms of action.
  • Neuroprotection : Research indicated that specific derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating conditions like Alzheimer’s disease.
  • Anti-inflammatory Effects : In vitro studies revealed that certain compounds could reduce pro-inflammatory cytokine production in macrophages, indicating their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(benzo[b]thiophen-3-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the benzothiophene moiety play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone can be compared with other benzothiophene derivatives:

    1-(Benzo[b]thiophen-2-yl)-2-bromoethanone: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    1-(Benzo[b]thiophen-3-yl)-2-chloroethanone: Chlorine instead of bromine, which may result in different substitution reactions and biological activities.

    1-(Benzo[b]thiophen-3-yl)-2-iodoethanone: Iodine instead of bromine, potentially offering higher reactivity in certain substitution reactions.

Biological Activity

1-(Benzo[b]thiophen-3-yl)-2-bromoethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, also known as 3-(bromoacetyl)benzo[b]thiophene, has the molecular formula C10H7BrOS and a molecular weight of 261.67 g/mol. The presence of the bromo group significantly influences its reactivity and biological properties.

Anti-inflammatory Properties

This compound is noted for its role as a selective COX-2 inhibitor, similar to thiazole analogs of indomethacin. This property positions it as a candidate for anti-inflammatory applications, which could be beneficial in treating conditions such as arthritis .

Anticancer Activity

Several studies highlight the anticancer potential of benzo[b]thiophene derivatives. For instance, certain analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells . The structure-activity relationship indicates that modifications in the chemical structure can enhance or diminish biological activity, emphasizing the importance of specific substituents in achieving desired therapeutic effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings from SAR studies include:

Substituent Effect on Activity Notes
Bromo groupEnhances reactivityCritical for antimicrobial properties
Methoxy groupsVaries by positionSubstituents at C-4 or C-7 enhance anticancer activity; C-5 or C-6 may reduce activity
Electron-withdrawing groupsGenerally improve potencyImportant for enhancing interactions with target enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on benzo[b]thiophene derivatives reported significant inhibition of Mycobacterium tuberculosis growth. The mechanism involved the inhibition of pantothenate synthetase, crucial for bacterial metabolism.
  • Cytotoxicity Assessments : Research evaluating various benzo[b]thiophene derivatives indicated promising cytotoxic effects against human cancer cell lines. The results showed that compounds with halogen substitutions exhibited enhanced inhibitory potential against cancer cells compared to their non-halogenated counterparts .
  • Inhibitory Potential Against COX Enzymes : Investigations into the anti-inflammatory properties highlighted that this compound acts as a selective COX-2 inhibitor, suggesting its utility in managing inflammatory diseases .

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing 1-(Benzo[b]thiophen-3-yl)-2-bromoethanone?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation ( ). A common approach involves reacting 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with bromoacetyl bromide in the presence of KOH in methanol (24-hour reaction, room temperature). Post-synthesis, purification via silica gel column chromatography (gradient elution with EtOAc/hexanes) yields the product. Key optimization steps include:

  • Catalyst concentration : Excess KOH (50% aqueous) ensures complete enolate formation.
  • Solvent choice : Methanol balances reactivity and solubility.
  • Purification : Column chromatography resolves byproducts like unreacted aldehydes or dimerized intermediates.
    Yield improvements (~95%) are achieved by optimizing stoichiometry (1:1.5 molar ratio of ketone to bromoacetyl reagent) and reaction time .

Q. Advanced: How can contradictory NMR data for derivatives of this compound be resolved?

Answer:
Contradictions in 1H^1H and 13C^13C NMR data (e.g., unexpected splitting or shifts) often arise from rotamers , residual solvents , or impurities . Methodological solutions include:

  • Variable-temperature NMR : Identifies rotameric equilibria by observing coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Confirms coupling networks and resolves overlapping signals (e.g., distinguishing aromatic protons in benzo[b]thiophene vs. methoxy groups).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks to rule out impurities. For example, a discrepancy in 13C^13C shifts for the bromoethanone carbonyl (expected ~190 ppm) may indicate incomplete bromination, requiring re-analysis of reaction conditions .

Q. Basic: What purification techniques are optimal for isolating this compound?

Answer:
Silica gel column chromatography is standard, using EtOAc/hexanes gradients (10:90 to 30:70) to separate the product from unreacted starting materials ( ). For scale-up, recrystallization from ethanol or dichloromethane/hexanes mixtures improves purity. Key considerations:

  • TLC monitoring : Use UV-active spots (Rf ~0.14 in 10% EtOAc/hexanes).
  • Solvent polarity : Adjust to minimize co-elution of byproducts (e.g., dimerized chalcones).
    Post-purification, drying over Na2_2SO4_4 ensures solvent removal, and melting point analysis (138–139°C) confirms crystallinity .

Q. Advanced: How can SHELX software be applied to refine the crystal structure of this compound?

Answer:
SHELXL ( ) is ideal for refining high-resolution X-ray data. Steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a Bruker D8 Venture diffractometer.
  • Structure solution : Employ direct methods (SHELXS) for phase determination.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. For bromine, refine extinction coefficients to address absorption effects.
  • Validation : Check R1/wR2 residuals (<5%) and ensure electron density maps account for disorder (e.g., in methoxy groups). Recent SHELX updates (e.g., TWIN/BASF commands) improve handling of twinned crystals, common in brominated aromatics .

Q. Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

  • IR spectroscopy : Key peaks include C=O stretch (~1673 cm1^{-1}) and C-Br vibration (~550 cm1^{-1}) ( ).
  • 1H^1H NMR : Aromatic protons in benzo[b]thiophene (δ 7.3–7.9 ppm) and the bromoethanone methylene (δ 4.5–4.8 ppm, split as AB quartet due to coupling with Br).
  • HRMS : Molecular ion [M+H]+^+ at m/z 255.13 (C10_{10}H7_7BrOS+^+) with <3 ppm error .

Q. Advanced: How can DFT calculations predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electrophilic sites : The carbonyl carbon (highest positive electrostatic potential) and α-bromo position.
  • Reaction pathways : Compare SN2 vs. SN1 mechanisms by calculating activation energies. For example, SN2 displacement of Br^- by amines is favored in polar aprotic solvents (ΔG^\ddagger ~25 kcal/mol).
  • Solvent effects : Include PCM models to simulate methanol vs. DMF environments. Validation via kinetic experiments (e.g., monitoring bromide release via ion chromatography) confirms computational predictions .

Q. Advanced: What strategies resolve low reproducibility in bioactivity assays for derivatives?

Answer:
Low reproducibility in assays (e.g., NF-κB inhibition) may stem from impurities or solubility issues . Solutions include:

  • HPLC purity checks : Ensure >95% purity ( ).
  • DMSO stock preparation : Use freshly dried DMSO to avoid water-induced aggregation.
  • Dose-response curves : Test concentrations from 1 nM–100 μM to identify non-linear effects.
    For cytotoxicity assays (e.g., caspase-3 activation in HL-60 cells), include positive controls (e.g., staurosporine) and validate via Western blotting .

Properties

IUPAC Name

1-(1-benzothiophen-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHWNGWAHFLCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380001
Record name 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26167-45-3
Record name 1-(1-Benzothiophen-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phenyltrimethylammonium tribromide (26.32 g) was added in portions over 45 minutes at -5° C. under nitrogen to a stirred solution of 3-acetylbenzo[b]thiophen (12.34 g) in tetrahydrofuran (100 ml), then the mixture was stirred at ambient temperature for 1 hour. The resulting solid was collected by filtration, washed with ether (100 ml), dried in vacuo at ambient temperature, and crystallised from ethanol to give 3-(2-bromoacetyl)benzo[b]thiophen as a white solid (10.9 g).
Quantity
26.32 g
Type
reactant
Reaction Step One
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of phenyltrimethylammonium tribromide (9.6 g) in tetrahydrofuran (20 ml) was added dropwise over 15 minutes at ambient temperature to a stirred solution of 3-acetylbenzo[b]thiophen (5 g) in tetrahydrofuran (50 ml), then the mixture was stirred at ambient temperature for 35 minutes. Water (100 ml) was added, and the resulting solid was collected by filtration, washed with water (2×50 ml) and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]thiophen as a white solid (2.4 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
1-(Benzo[b]thiophen-3-yl)-2-bromoethanone

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